2-Amino-6-bromobenzoxazole chemical properties
2-Amino-6-bromobenzoxazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and known biological activities of 2-Amino-6-bromobenzoxazole (also known as 6-bromo-1,3-benzoxazol-2-amine). This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Core Chemical Properties
2-Amino-6-bromobenzoxazole is a heterocyclic aromatic compound. The benzoxazole core, substituted with an amino group at the 2-position and a bromine atom at the 6-position, provides a scaffold for diverse chemical modifications.
| Property | Data |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| CAS Number | 52112-66-0 |
| Appearance | Solid (Form varies) |
| IUPAC Name | 6-bromo-1,3-benzoxazol-2-amine |
| SMILES | C1=CC2=C(C=C1Br)OC(=N2)N |
| InChI Key | APUYIVHTTCCVMF-UHFFFAOYSA-N |
Note: Experimental data such as melting point, boiling point, and solubility for 2-Amino-6-bromobenzoxazole are not consistently reported in publicly available literature. Purity is typically reported as >95% from commercial suppliers.
Experimental Protocols
Detailed experimental protocols for the direct synthesis of 2-Amino-6-bromobenzoxazole are sparse in peer-reviewed literature. However, the synthesis of closely related 2-substituted-6-bromobenzoxazoles has been described, typically starting from 2-amino-4-bromophenol. The classical and most cited method for the synthesis of 2-aminobenzoxazoles involves the cyclization of the corresponding o-aminophenol with cyanogen bromide (CNBr), a highly toxic reagent.[1]
A more modern and safer approach involves the use of less hazardous cyanating agents or multi-step synthetic routes. Below is a representative protocol for a key step in the synthesis of a 6-bromobenzoxazole scaffold, adapted from a procedure for a related derivative.[2]
Protocol: Synthesis of a 6-Bromobenzoxazole Intermediate from 2-Amino-4-bromophenol
This protocol describes the initial amide coupling step, which is a common strategy to build upon the 2-amino-4-bromophenol core before cyclization to form the benzoxazole ring.
Materials:
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2-Amino-4-bromophenol
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Carboxylic acid of interest (e.g., decanoic acid)
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1,1'-Carbonyldiimidazole (CDI)
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Anhydrous solvent (e.g., Tetrahydrofuran - THF)
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Standard laboratory glassware and stirring equipment
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a solution of the selected carboxylic acid in anhydrous THF under an inert atmosphere, add 1,1'-Carbonyldiimidazole (CDI) portion-wise.
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Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.
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Add 2-amino-4-bromophenol to the reaction mixture.
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Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate.
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting amide can then be purified by column chromatography.
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This amide intermediate would subsequently undergo an intramolecular cyclization (e.g., a Mitsunobu reaction) to form the 6-bromobenzoxazole ring.[2]
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Caption: General workflow for the synthesis of a 2-substituted-6-bromobenzoxazole.
Spectral Data
Specific, verified spectral data (NMR, IR, MS) for 2-Amino-6-bromobenzoxazole is not widely available in public spectral databases. Researchers are advised to characterize the compound upon synthesis. For reference, the ¹H NMR and IR data for the key precursor, 2-Amino-4-bromophenol , are provided below.[3]
| 2-Amino-4-bromophenol | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s)[3] |
| IR (ATR) | 3062, 1497, 1444, 1437, 1279 cm⁻¹[3] |
| HRMS (ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704[3] |
Biological Activity and Signaling Pathways
While direct studies on 2-Amino-6-bromobenzoxazole are limited, the 2-aminobenzoxazole scaffold is of significant interest in drug discovery. Derivatives have been identified as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) .[2]
S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of G protein-coupled receptors (S1P₁₋₅). Spns2 is responsible for the transport of S1P out of cells, making it available to these receptors. Inhibition of Spns2 prevents S1P export, thereby reducing circulating S1P levels and leading to the sequestration of lymphocytes in lymphoid organs. This mechanism of action is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[2]
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Caption: Inhibition of the S1P transporter Spns2 by 2-aminobenzoxazole derivatives.
Structure-activity relationship (SAR) studies have shown that 2-aminobenzoxazole derivatives can be potent inhibitors of Spns2, with IC₅₀ values in the nanomolar range.[2] For instance, the derivative SLB1122168 was identified as a potent inhibitor with an IC₅₀ of 94 ± 6 nM.[2] Administration of these compounds in animal models leads to a dose-dependent reduction in circulating lymphocytes, confirming their in vivo efficacy as Spns2 inhibitors.[2] This makes the 2-amino-6-bromobenzoxazole scaffold a promising starting point for the development of novel immunomodulatory drugs.
